(3E)-N-(2,4-dimethylphenyl)-3-{2-[(2E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene}butanamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydrazone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methyl-3-phenyl-2-propenal with hydrazine to form the hydrazone intermediate.
Coupling with 2,4-Dimethylphenylamine: The hydrazone intermediate is then coupled with 2,4-dimethylphenylamine under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites, modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE: can be compared with other hydrazone derivatives and aromatic amides.
N-(2,4-DIMETHYLPHENYL)-3-{(E)-2-[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]HYDRAZONO}BUTANAMIDE: is unique due to its specific substitution pattern and the presence of both hydrazone and amide functionalities.
Uniqueness
- The combination of hydrazone and amide groups in a single molecule provides unique reactivity and potential for diverse applications.
- The specific substitution on the aromatic rings enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
(3E)-N-(2,4-dimethylphenyl)-3-[[(E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C22H25N3O2/c1-15-10-11-20(16(2)12-15)23-21(26)14-18(4)24-25-22(27)17(3)13-19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,23,26)(H,25,27)/b17-13+,24-18+ |
InChI Key |
ZQRUNLKMKSAOIH-LHHINWTCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C/C(=N/NC(=O)/C(=C/C2=CC=CC=C2)/C)/C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=NNC(=O)C(=CC2=CC=CC=C2)C)C)C |
Origin of Product |
United States |
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